(7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione
Description
(7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[87003,7011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione is a complex organic compound with a unique tetracyclic structure
Properties
IUPAC Name |
(7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-10-8(2)7-9-12-13(22-15(9)17-10)16(21)19-6-4-5-11(19)14(20)18-12/h7,11H,3-6H2,1-2H3,(H,18,20)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZNUECAEULNEM-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C1C)C3=C(S2)C(=O)N4CCCC4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC2=C(C=C1C)C3=C(S2)C(=O)N4CCC[C@H]4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization, hydride sources like Et3SiH for reductive reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: It may have potential as a biochemical probe or as a component in the study of biological pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It may find applications in the development of new materials or as a component in industrial chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic structures with different functional groups or substituents. Examples include:
(1R)-(-)-10-Camphorsulfonic Acid: A compound with a different functional group but similar complexity.
Sodium Diethyldithiocarbamate: Another complex organic compound with different functional groups.
Uniqueness
The uniqueness of (7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione lies in its specific tetracyclic structure and the presence of multiple functional groups, which confer unique chemical and biological properties.
Biological Activity
The compound (7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione is a complex organic molecule with significant biological activity. Its unique tetracyclic structure and functional groups make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound features a tetracyclic framework characterized by:
- Ethyl and methyl substituents : These groups are crucial for its biological interactions.
- Thia (sulfur) and triaza (nitrogen) components : These heteroatoms contribute to its reactivity and binding properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed based on current research:
- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways that regulate cellular functions.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Biological Activity Data
Antimicrobial Activity
A study investigated the antimicrobial properties of the compound against various pathogens. Results indicated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Properties
Research conducted on human cancer cell lines revealed that the compound induces apoptosis (programmed cell death). The mechanism involves the activation of caspases and disruption of mitochondrial membranes, highlighting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
In vitro studies showed that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This indicates its potential utility in managing inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
